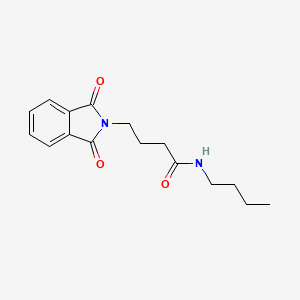![molecular formula C28H27N5O3 B10879359 N-[(4-methylphenyl)carbonyl]glycyl-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10879359.png)
N-[(4-methylphenyl)carbonyl]glycyl-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE is a complex organic compound that features a quinoxaline moiety, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline moiety can be synthesized through various methods, including the condensation of o-phenylenediamine with α-diketones
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Major products formed from these reactions include quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for therapeutic applications, including drug development for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N1-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE involves its interaction with molecular targets and pathways. The quinoxaline moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2,3-Diphenylquinoxaline
- 6,7-Dimethylquinoxaline
- 2-Methylquinoxaline
Uniqueness
N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, anilino, and oxoethyl groups enhances its potential for diverse applications compared to other quinoxaline derivatives .
Propiedades
Fórmula molecular |
C28H27N5O3 |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
N-[2-[[2-(2-ethyl-5-quinoxalin-2-ylanilino)-2-oxoethyl]amino]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C28H27N5O3/c1-3-19-12-13-21(25-15-29-22-6-4-5-7-23(22)32-25)14-24(19)33-27(35)17-30-26(34)16-31-28(36)20-10-8-18(2)9-11-20/h4-15H,3,16-17H2,1-2H3,(H,30,34)(H,31,36)(H,33,35) |
Clave InChI |
RXSIHKNANYVEQJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)CNC(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


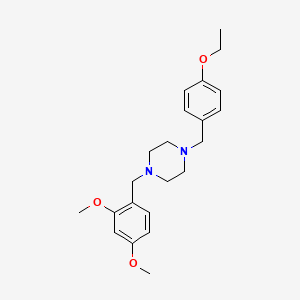
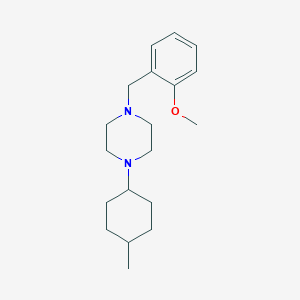
![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(2,6-dimethoxyphenyl)methanone](/img/structure/B10879295.png)
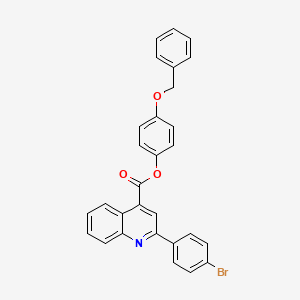
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879311.png)
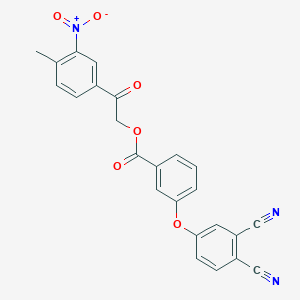
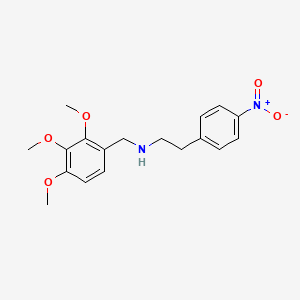
![4-(4,8-diethoxy-1,3-dimethyl-6H-cyclohepta[c]furan-6-ylidene)-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B10879331.png)
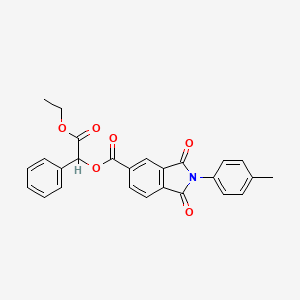
![1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B10879340.png)
![(4-Methylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10879341.png)
![(4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10879342.png)
![Methyl 3-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10879352.png)
